Tolbutamide-d9
Overview
Description
Tolbutamide-d9 is a deuterated form of tolbutamide, where nine hydrogen atoms are replaced with deuterium. This isotopic modification is primarily used in research applications, particularly as an internal standard in mass spectrometry for the quantification of tolbutamide . Tolbutamide itself is a first-generation sulfonylurea oral hypoglycemic agent used to manage type 2 diabetes mellitus by stimulating insulin secretion from the pancreas .
Preparation Methods
The synthesis of tolbutamide-d9 involves the deuteration of tolbutamide. The general synthetic route for tolbutamide includes the following steps :
Synthesis of p-toluenesulfonyl chloride: Toluene is sulfonated using concentrated sulfuric acid and iodine as a catalyst. The reaction mixture is neutralized, and p-toluenesulfonyl chloride is isolated.
Formation of p-toluenesulfonamide:
p-Toluenesulfonyl chloride reacts with ammonium carbonate to form p-toluenesulfonamide.Synthesis of ethyl p-toluenesulfonyl carbamate:
p-Toluenesulfonamide reacts with ethyl chloroformate and anhydrous potassium carbonate in dry acetone.Formation of tolbutamide: The carbamate derivative reacts with butylamine in hot toluene to form tolbutamide.
For this compound, the deuteration process involves replacing the hydrogen atoms in the butylamine and other intermediates with deuterium .
Chemical Reactions Analysis
Tolbutamide-d9, like tolbutamide, undergoes various chemical reactions, including:
Oxidation: Tolbutamide can be oxidized to form hydroxytolbutamide and carboxytolbutamide.
Reduction: Reduction reactions are less common but can involve the reduction of the sulfonyl group.
Substitution: The sulfonylurea group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tolbutamide-d9 is extensively used in scientific research as an internal standard for the quantification of tolbutamide in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This application is crucial in pharmacokinetic studies, drug metabolism research, and clinical diagnostics. Additionally, this compound is used to study the pharmacodynamics and pharmacokinetics of tolbutamide in various biological systems .
Mechanism of Action
Tolbutamide-d9, like tolbutamide, exerts its effects by stimulating the release of insulin from the pancreatic beta cells. It binds to the sulfonylurea receptor 1 (SUR1) on the ATP-sensitive potassium channels (K_ATP channels) in the pancreatic beta cells. This binding inhibits the potassium efflux, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The increased insulin levels help lower blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Tolbutamide-d9 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include other first-generation sulfonylureas such as acetohexamide, chlorpropamide, and tolazamide . These compounds also stimulate insulin secretion but differ in their pharmacokinetic properties, such as absorption rates, duration of action, and metabolic pathways .
Acetohexamide: Similar mechanism but has a longer duration of action.
Chlorpropamide: Longer half-life and higher risk of hypoglycemia.
Tolazamide: Similar to tolbutamide but with different metabolic pathways.
This compound’s deuterated form provides enhanced stability and precision in analytical applications, making it a valuable tool in scientific research .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRGJRBPOGGCBT-ZYWCKPJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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